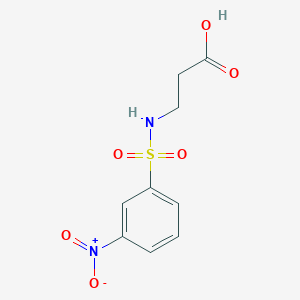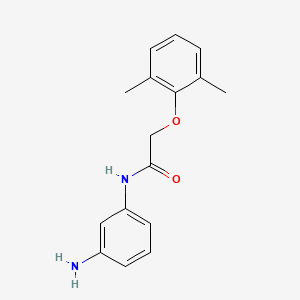
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as NAPAP, is an important organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and is often used as an intermediate in chemical synthesis. NAPAP is a white crystalline solid with a molecular weight of 206.27 g/mol and a melting point of 182-185°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and chloroform.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and evaluated its anticancer activity through molecular docking analysis targeting the VEGFr receptor. The compound exhibited potential as an anticancer drug, showing promising interaction with the target receptor, which is crucial in cancer research and therapy development (Sharma et al., 2018).
Anticonvulsant Activity
Pękala et al. (2011) investigated the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides. The study highlighted one compound in particular that showed effectiveness in preventing seizures in mouse models, suggesting potential applications in developing treatments for epilepsy and related neurological disorders (Pękala et al., 2011).
Bioactive Nitrosylated and Nitrated Derivatives
Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. These compounds, derived from microbial degradation processes, exhibited bioactive properties that could have implications in agricultural sciences, particularly in understanding plant-microbe interactions and the development of new biopesticides or plant growth regulators (Girel et al., 2022).
Potential Pesticides
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide for potential pesticide applications. The study provided powder diffraction data, suggesting these compounds' suitability for further exploration as pesticides, which could lead to the development of new agrochemicals (Olszewska et al., 2011).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFAPHAKJOXGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

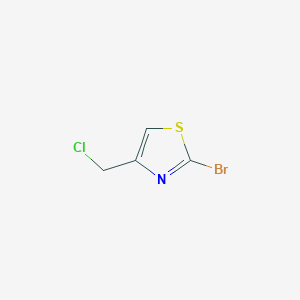


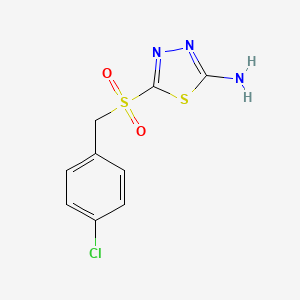
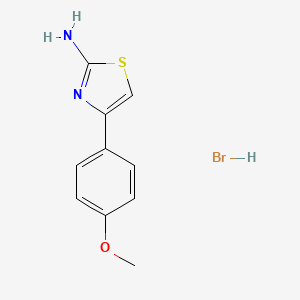
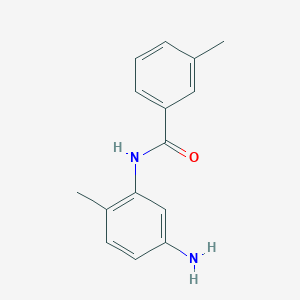

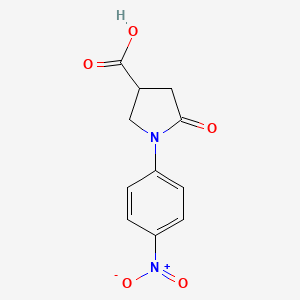
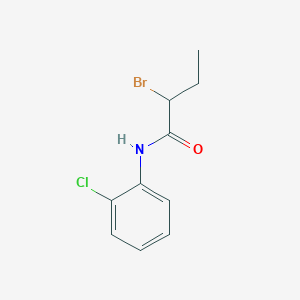
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)


